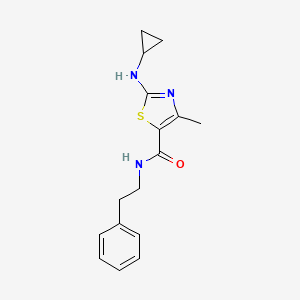![molecular formula C18H15N3O4S2 B6057001 methyl 4-[({[4-hydroxy-6-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B6057001.png)
methyl 4-[({[4-hydroxy-6-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[({[4-hydroxy-6-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate, commonly known as TH287, is a small molecule inhibitor that has been extensively studied in recent years for its potential use in cancer treatment. This compound is a potent inhibitor of the DNA damage response protein, MTH1, which is overexpressed in many types of cancer. In
Wirkmechanismus
TH287 works by binding to the active site of the MTH1 protein, preventing it from carrying out its normal function of removing oxidized nucleotides from the nucleotide pool. This leads to a buildup of oxidized nucleotides in the cell, which can cause DNA damage and cell death. TH287 has been shown to be highly selective for MTH1, with minimal off-target effects.
Biochemical and Physiological Effects:
TH287 has been shown to be effective in inducing cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to be effective in inhibiting tumor growth in mouse models of breast and lung cancer. TH287 has minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TH287 is its high selectivity for MTH1, which minimizes off-target effects. It is also relatively easy to synthesize, making it readily available for research purposes. One limitation of TH287 is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on TH287. One area of interest is the development of more potent analogs of TH287 with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential use of TH287 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further studies are needed to better understand the molecular mechanisms underlying the selective inhibition of MTH1 by TH287.
Synthesemethoden
The synthesis of TH287 involves several steps, starting with the reaction of 4-bromo-2-nitrophenol with 2-thiophenecarboxaldehyde to produce 4-bromo-2-nitrobenzaldehyde. This compound is then reacted with 4-hydroxy-6-amino-2-thiopyrimidine to produce 4-[({[4-hydroxy-6-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]benzaldehyde. Finally, this intermediate is reacted with methylamine to produce the final product, TH287.
Wissenschaftliche Forschungsanwendungen
TH287 has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit the MTH1 protein, which is overexpressed in many types of cancer cells. MTH1 is involved in the removal of oxidized nucleotides from the nucleotide pool, which is important for maintaining genomic stability. Inhibition of MTH1 leads to a buildup of oxidized nucleotides in the cell, which can lead to DNA damage and cell death.
Eigenschaften
IUPAC Name |
methyl 4-[[2-[(6-oxo-4-thiophen-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-25-17(24)11-4-6-12(7-5-11)19-16(23)10-27-18-20-13(9-15(22)21-18)14-3-2-8-26-14/h2-9H,10H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFLQYHZYJOINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[({[4-hydroxy-6-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(3,5-difluorobenzyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6056921.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6056926.png)
![N-[2-(3-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B6056927.png)
![2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6056950.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[3-(methylthio)propyl]-4-piperidinol](/img/structure/B6056971.png)
![ethyl 3-(3-chlorobenzyl)-1-[(isopropylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6056978.png)
![4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B6056990.png)

![1-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6057009.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methoxy-2-furamide](/img/structure/B6057016.png)